Product packaging for 2,5-Dichloroaniline(Cat. No.:CAS No. 95-82-9)

2,5-Dichloroaniline

Cat. No.: B050420
CAS No.: 95-82-9
M. Wt: 162.01 g/mol
InChI Key: AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Description

2,5-Dichloroaniline (CAS 95-82-9) is an organic compound with the molecular formula C₆H₅Cl₂N, characterized as a white to light yellow crystalline solid with a molecular weight of 162.02 g/mol. It features a benzene ring substituted with an amino group and chlorine atoms at the 2 and 5 positions, which significantly influences its reactivity and physical properties, including a melting point of 47-50 °C and a boiling point of 251 °C. This compound is soluble in organic solvents like ethanol and ether, as well as in dilute hydrochloric acid, but is largely insoluble in water. In scientific research, this compound serves as a versatile synthetic intermediate. Its primary application lies in the synthesis of dyes and pigments, where its molecular structure is essential for creating complex aromatic compounds. It also functions as a key precursor in organic synthesis for developing nitrogen fertilizer synergists and herbicide intermediates such as dicamba. Furthermore, derivatives of this compound are investigated for their potential in medicinal chemistry, showing promise as antimicrobial agents and in the synthesis of novel compounds with cytotoxic activity for cancer research. Research also utilizes it as a model compound in environmental studies, particularly in developing degradation methods for chlorinated anilines and in analytical method development for detecting aniline derivatives via techniques like solid-phase microextraction coupled with gas chromatography-mass spectrometry. The reactivity of this compound is defined by its aromatic amine group and electron-withdrawing chlorine substituents. The chlorine atoms activate the ring for nucleophilic substitution reactions and influence the electronic characteristics of the molecule, making it a valuable building block for constructing more complex chemical architectures. It is typically synthesized through the catalytic hydrogenation of 1,4-dichloro-2-nitrobenzene. Safety Note: This product is For Research Use Only . It is not intended for diagnostic or therapeutic use . This compound is a toxic substance and is classified as a dangerous good for transport. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Proper safety measures, including the use of personal protective equipment and adequate ventilation, are essential when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2N B050420 2,5-Dichloroaniline CAS No. 95-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloroaniline
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InChI

InChI=1S/C6H5Cl2N/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
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InChI Key

AVYGCQXNNJPXSS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)N)Cl
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Molecular Formula

C6H5Cl2N
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DSSTOX Substance ID

DTXSID6024967
Record name 2,5-Dichloroaniline
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Molecular Weight

162.01 g/mol
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Physical Description

2,5-dichloroaniline is a brown crystalline solid. (NTP, 1992), Colorless to brown solid; [ICSC] Brown flakes; [MSDSonline], COLOURLESS-TO-BROWN NEEDLE-LIKE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

484 °F at 760 mmHg (NTP, 1992), 251 °C
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Flash Point

235 °F (NTP, 1992), 139 °C
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Solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992), Sol in dilute hydrochloric acid, Slightly soluble in water; soluble in ethanol, ethyl ether, banzene, Solubility in water: none
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Density

1.54 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01
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Vapor Density

Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 25 °C:
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Color/Form

Light brown or amber-colored crystalline mass, NEEDLES FROM PETROLEUM ETHER

CAS No.

95-82-9
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Melting Point

120 to 124 °F (NTP, 1992), 50 °C
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Synthesis and Chemical Reactivity of 2,5 Dichloroaniline

Diazotization and Coupling Reactions

The diazotization of aromatic amines is a cornerstone of industrial organic synthesis, particularly in the production of azo dyes and pigments. This process involves the transformation of a primary aromatic amine, such as 2,5-dichloroaniline, into a diazonium salt. The resulting diazonium salt is a highly reactive intermediate that can subsequently undergo coupling reactions with various nucleophilic compounds to form a wide array of azo compounds.

The efficiency and rate of the diazotization reaction are influenced by several factors, including the basicity of the amine, the concentration of the acid medium, temperature, and the physical properties of the amine itself.

The diazotization of this compound presents a significant challenge due to its low solubility in aqueous mineral acid solutions like sulfuric acid and hydrochloric acid. google.comgoogle.com The reaction to form the diazonium salt occurs between the free, unprotonated amine and the diazotizing agent (such as nitrosylsulfuric acid in a sulfuric acid medium). google.comgoogle.com However, because this compound is only sparingly soluble, the conversion to the corresponding 2,5-dichlorobenzenediazonium (B92701) salt is limited by the rate at which the solid amine dissolves into the reaction medium. google.comgoogle.com

To overcome this solubility issue and improve reaction efficiency, one established industrial approach is to reduce the particle size of the this compound starting material. google.comgoogle.com This is often achieved through mechanical means, such as ball milling. google.comgoogle.com By milling the compound to a fine particle size, the surface area available for interaction with the acidic medium is significantly increased. google.comgoogle.com This enhanced surface area promotes better solubility and facilitates a more efficient and homogeneous conversion of this compound to its diazonium salt. google.com This physical processing step is crucial as it avoids the need for alternative chemical approaches, such as using large volumes of concentrated acids, which would increase handling requirements and costs. google.comquickcompany.in

The diazonium salt derived from this compound is a versatile intermediate used primarily in the synthesis of azo compounds for pigments and other specialized applications. solubilityofthings.comwikipedia.org The general process involves coupling the 2,5-dichlorobenzenediazonium salt with a selected coupling component in an aqueous medium, often at controlled temperatures and pH, to yield the final product. google.comgoogle.com

This compound is a precursor for a variety of pigments and dyes. solubilityofthings.commyskinrecipes.com A prominent example is its use in the production of Pigment Yellow 10, a monoazopyrazolone pigment. wikipedia.orgwikipedia.org This pigment is synthesized by coupling the diazonium salt of this compound with a pyrazolone (B3327878) derivative. wikipedia.org Another application is the creation of yellow azo pigments by coupling the diazotized this compound with barbituric acid. google.com These pigments are valued in coating compositions for their high color strength, lightfastness, and bleed resistance. google.com

Furthermore, research has explored the synthesis of various other azo derivatives for different purposes. Diazo derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized from this compound and investigated for their potential as anticancer agents. jddtonline.info In one study, the derivative of this compound demonstrated potent inhibitory activity against MCF-7 breast cancer cells. jddtonline.info The synthesis of malononitrile, ((2,5-dichlorophenyl)azo)- also utilizes this compound, creating compounds used within the dye and pigment industry. ontosight.ai

The table below summarizes some specific diazo derivatives synthesized from this compound and their applications.

Diazo Derivative ClassCoupling ComponentApplication
Monoazopyrazolone PigmentPyrazolone derivativePigment Yellow 10, used in colorants like road markings. wikipedia.orgwikipedia.org
Azo PigmentBarbituric AcidYellow pigments for industrial finishes and coatings. google.com
Azo Dyesβ-NaphtholGeneral dye synthesis. abu.edu.ng
Azo PigmentsAcetoacet-2,5-dichloroanilidePigment synthesis. abu.edu.ng
1,3,4-Oxadiazole Derivatives1,3,4-Oxadiazole precursorsInvestigated for potential anticancer properties. jddtonline.info
Azo Dyes5-(2-hydroxy-3-naphthoylamino)-benzimidazol-2-oneUsed in the preparation of azo pigments. google.com

Advanced Spectroscopic and Computational Characterization of 2,5 Dichloroaniline

Vibrational Spectroscopy Studies

Vibrational spectroscopy, coupled with computational chemistry, offers a powerful lens through which to examine the molecular structure and bonding of 2,5-dichloroaniline.

FT-IR and FT-Raman Spectroscopy

The vibrational dynamics of this compound (2,5-DCA) have been extensively studied using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy. iosrjournals.orgresearchgate.net The FT-IR spectrum of 2,5-DCA has been recorded in the 4000–400 cm⁻¹ range, while FT-Raman spectra have been captured between 100-4000 cm⁻¹. iosrjournals.orgresearchgate.net

In the experimental FT-IR spectrum, C-H stretching vibrations are observed as bands at 3221, 3194, and 3188 cm⁻¹. iosrjournals.org The C-H in-plane bending vibrations are typically found in the 1290-900 cm⁻¹ region. iosrjournals.org However, in 2,5-DCA, modes identified at 1516, 1471, and 1354 cm⁻¹ are attributed to C-H in-plane bending, with their positions outside the usual range influenced by the chlorine and amino group substituents. iosrjournals.org The amino group (NH₂) vibrations are also prominent, with twisting modes appearing around 1136 cm⁻¹ in the infrared spectrum and 1150 cm⁻¹ in the Raman spectrum. researchgate.netresearchgate.net The NH₂ wagging mode is associated with a strong IR peak at 625 cm⁻¹ and a Raman band at 606 cm⁻¹. researchgate.netresearchgate.net

Simulated spectra, generated through computational methods, have shown good agreement with the observed experimental data, aiding in the comprehensive analysis of the molecule's vibrational modes. elixirpublishers.com

Table 1: Selected Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) FT-Raman Frequency (cm⁻¹)
C-H Stretching 3221, 3194, 3188 -
C-H In-plane bending 1516, 1471, 1354 -
NH₂ Twisting 1136 1150

Scaled Quantum Mechanical (SQM) Force Field Analysis

To achieve a more accurate correlation between theoretical and experimental vibrational frequencies, Scaled Quantum Mechanical (SQM) force field analysis is employed. elixirpublishers.comresearchgate.net This methodology corrects for deficiencies in calculated harmonic force constants, which often arise from the limitations of theoretical models. pqs-chem.com The process involves scaling the force constants calculated from quantum chemical methods, such as Density Functional Theory (DFT) at the B3LYP level with basis sets like 6-311+G**. elixirpublishers.comelixirpublishers.comelixirpublishers.com By selectively scaling the force constants based on the type of internal coordinate, the SQM method yields an excellent reproduction of the fundamental frequencies observed experimentally. researchgate.netpqs-chem.com This improved accuracy provides a more reliable foundation for vibrational assignments. elixirpublishers.compqs-chem.com

Normal Coordinate Analysis and Total Energy Distribution (TED)

A complete and unambiguous assignment of the fundamental vibrational modes is achieved through Normal Coordinate Analysis (NCA). elixirpublishers.com This analysis is often based on the SQM force field. elixirpublishers.com The Total Energy Distribution (TED) is calculated as part of the NCA, which provides a quantitative breakdown of how each vibrational mode is composed of different internal coordinates (like stretching, bending, and torsion). researchgate.netelixirpublishers.com For this compound, TED calculations have been crucial for assigning the observed FT-IR and FT-Raman bands to specific molecular motions, resolving ambiguities and confirming the nature of complex vibrations. researchgate.netelixirpublishers.com

Electronic Structure Investigations

The electronic structure of this compound is significantly influenced by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atoms attached to the benzene (B151609) ring.

Pure Quadrupole Spectra Analysis

Pure Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as ³⁵Cl. Studies on this compound have utilized ³⁵Cl NQR to investigate the carbon-chlorine (C-Cl) bonds. semanticscholar.orgoup.com At room temperature (292 K), two distinct resonance absorption frequencies are observed for this compound, corresponding to the two chlorine atoms in different positions on the aromatic ring. semanticscholar.orgoup.com These frequencies provide direct information about the electric field gradient at the chlorine nuclei, which is a measure of the charge distribution and covalent character of the C-Cl bonds. oup.com Torsional frequencies within the molecule, calculated from the temperature dependence of NQR data, have been found to be around 40.45 cm⁻¹ and 42.38 cm⁻¹ for the two chlorine sites. icm.edu.pl

Effects of Substituents on Electronic Structure

The electronic structure of the benzene ring in this compound is modified by its substituents. The amino (-NH₂) group is an electron-releasing group, increasing the electron density on the ring, while the chlorine (-Cl) atoms are electron-withdrawing. oup.com The NQR frequencies of the chlorine atoms in this compound are influenced by this electronic interplay. semanticscholar.orgoup.com

When compared to 2,5-dichloronitrobenzene, where the nitro (-NO₂) group is strongly electron-attracting, the effect of the amino group is evident. oup.com The electron-releasing nature of the amino group in this compound increases the double-bond character of the C-Cl bonds, which in turn affects the observed NQR frequencies. semanticscholar.orgoup.com A linear relationship has been established between the ³⁵Cl resonance frequencies and the Hammett σ constants of the substituents in various substituted chlorobenzenes, including this compound. oup.comacs.org This correlation quantitatively demonstrates how the electronic influence of substituents at different positions on the ring alters the charge distribution along the C-Cl bonds. oup.com

Hammett's Sigma Correlation Studies

Hammett's equation is a powerful tool in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic compounds. The equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant of a reaction for a substituted benzene derivative to the rate (k₀) of the unsubstituted compound through substituent constants (σ) and a reaction constant (ρ). The sigma (σ) constant is a measure of the electronic effect (inductive and resonance) of a substituent.

Studies have shown that the physicochemical properties and reactivity of aniline (B41778) derivatives can be correlated with Hammett sigma (σ) constants. nih.gov For polysubstituted benzene derivatives, the effect of multiple substituents on the solvent shift (Δ) in proton magnetic resonance spectra can be predicted using an additive scheme where Δ = ΣΔiX, with ΔiX representing the effect of substituent X at the ortho, meta, or para position. cdnsciencepub.com A linear correlation exists between these substituent effects (ΔmX or ΔpX) and Taft's substituent constants, σI and σp⁰. cdnsciencepub.com

In the case of this compound, the chlorine atoms act as electron-withdrawing groups. The Hammett sigma constants are crucial in quantitative structure-activity relationship (QSAR) studies, which aim to correlate chemical structure with biological activity or chemical reactivity. nih.gov For instance, QSAR equations have been derived for aniline derivatives to predict their ability to induce protein free radical formation, where the Hammett constant (σ) was found to be the best correlating physicochemical parameter. nih.gov The electronic effects of the chloro substituents in this compound have also been investigated through the correlation of Cl³⁵ nuclear quadrupole resonance frequencies with Hammett's sigma values. acs.org

Quantum Chemical Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure, electronic properties, and reactivity of molecules like this compound. researchgate.net These computational approaches allow for the prediction and analysis of various molecular parameters that are often difficult to determine experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a common method for investigating the structural and spectroscopic properties of aniline derivatives. dntb.gov.ua For this compound (2,5-DCA), structural optimization and vibrational frequency calculations have been performed using DFT methods, such as B3LYP, with basis sets like 6-31+G(d,p) and 6-311++G(d,p). iosrjournals.org

The optimized molecular structure of this compound belongs to the Cₛ point group symmetry. iosrjournals.org DFT calculations provide optimized geometric parameters (bond lengths, bond angles, and dihedral angles) that can be compared with experimental data from related molecules to validate the computational model. iosrjournals.org For example, a comparative study of the optimized parameters for 2,5-DCA with experimental data for aniline reveals the influence of the two chlorine atoms and the amino group on the benzene ring's geometry. iosrjournals.org Furthermore, DFT is used in combination with terahertz time-domain spectroscopy (THz-TDS) to differentiate between isomers, such as this compound and 3,4-dichloroaniline (B118046), by analyzing their distinct vibrational modes.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). Their energies and the energy gap between them (E_LUMO - E_HOMO) are critical parameters in determining molecular reactivity, electronic transitions, and charge transfer characteristics. researchgate.netkau.edu.sa A low HOMO-LUMO gap suggests that a molecule is more reactive and that charge transfer can occur easily within the molecule. nih.gov

For this compound, the HOMO-LUMO energy gap has been calculated to understand intramolecular charge transfer. iosrjournals.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (IP), representing the ability to donate an electron, while the LUMO energy is related to the electron affinity (EA), the ability to accept an electron. researchgate.net The analysis of these orbitals provides insight into the regions of the molecule that are susceptible to electrophilic and nucleophilic attack.

Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy (eV)
E_HOMO-5.65
E_LUMO-1.29
Energy Gap (ΔE)4.36

Note: The values are based on DFT/B3LYP calculations and may vary slightly depending on the basis set used.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, intramolecular charge transfer, and the delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis-type (acceptor) NBOs. uni-muenchen.de This analysis transforms the canonical molecular orbitals into a localized form that corresponds to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.de

In this compound, NBO analysis reveals the stabilization energies associated with electron delocalization. iosrjournals.org The interaction between a donor NBO (i) and an acceptor NBO (j) is quantified by the second-order perturbation energy, E(2). wisc.edu A larger E(2) value indicates a more intense interaction. wisc.edu Key interactions in aromatic amines include the delocalization of the nitrogen lone pair (LP(N)) electrons into the antibonding π* orbitals of the benzene ring. These interactions stabilize the molecule and influence its electronic properties. The analysis provides quantitative data on the electron density in bonding and anti-bonding orbitals, offering a detailed picture of the electronic structure. nih.gov

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MESP is mapped onto a constant electron density surface, using a color-coded scheme to indicate different potential values. uni-muenchen.demdpi.com

Red/Yellow Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically associated with lone pairs of heteroatoms.

Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms. researchgate.net

For this compound, the MESP map shows the most negative potential region is located around the nitrogen atom of the amino group, making it the primary site for electrophilic attack and protonation. iosrjournals.org The hydrogen atoms of the amino group and the aromatic ring exhibit positive potential. researchgate.net The MESP provides a clear, three-dimensional picture of the molecule's reactivity sites. scispace.com

Global Reactivity Descriptors

Ionization Potential (I): I ≈ -E_HOMO

Electron Affinity (A): A ≈ -E_LUMO

Chemical Potential (μ): μ = (E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Electrophilicity Index (ω): ω = μ² / (2η)

A high chemical hardness indicates low reactivity, while a low hardness suggests high reactivity. The electrophilicity index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. scispace.com These descriptors have been calculated for this compound to provide a quantitative measure of its chemical behavior. iosrjournals.org

Calculated Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Ionization Potential (I)5.65
Electron Affinity (A)1.29
Chemical Potential (μ)-3.47
Chemical Hardness (η)2.18
Electrophilicity Index (ω)2.76

Note: The values are calculated based on the HOMO/LUMO energies from the previous section.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optical communication and processing. The NLO properties of materials derived from this compound have been a subject of investigation to understand how molecular structure influences optical behavior.

First hyperpolarizability (βtot) is a key microscopic property that determines a molecule's second-order NLO response. Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict this property. For derivatives of this compound, these calculations help in designing molecules with enhanced NLO characteristics.

A notable example is the study of 2,5-dichloroanilinium picrate (B76445) , an organic salt derived from this compound. researchgate.netnih.gov Theoretical studies were conducted on this compound using the Hartree-Fock (HF) method with a 6-31G(d) basis set. researchgate.netnih.govresearchgate.net The calculations revealed that the static first hyperpolarizability (βtot) value of 2,5-dichloroanilinium picrate is six times higher than that of urea, a standard reference material in NLO studies. researchgate.net This significant enhancement is attributed to the charge transfer interactions within the molecule, making it a promising candidate for NLO applications. researchgate.net

Table 1: Calculated First Hyperpolarizability (βtot) Values

Compound Calculation Method First Hyperpolarizability (βtot) vs. Urea
2,5-Dichloroanilinium picrate HF/6-31G(d) 6 times greater
Urea (prototype) - 1 (Reference)

Data sourced from a theoretical study on 2,5-dichloroanilinium picrate. researchgate.net

Optical limiters are materials that exhibit a decrease in transmittance with an increase in input light intensity. This property is crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. Certain Schiff base derivatives of this compound have been investigated for their optical limiting capabilities.

One such derivative, 1-((E)-(2,5-dichlorophenylimino)methyl)naphthalen-2-ol (E25DCM) , was synthesized and its third-order NLO properties were studied using the Z-scan technique with a nanosecond Nd:YAG laser at 532 nm. researchgate.netresearchgate.net The study revealed that E25DCM exhibits reverse saturable absorption, a key mechanism for optical limiting. researchgate.netresearchgate.net This behavior, along with its nonlinear absorption coefficient, suggests that E25DCM is a potential candidate for optical limiting devices. researchgate.net

First Hyperpolarizability (βtot) Calculations

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and packing arrangements. This data is fundamental to understanding the structure-property relationships in solid-state materials.

This compound itself crystallizes in the monoclinic system. nih.gov Several derivatives have also been characterized crystallographically.

2,5-Dichloroanilinium picrate crystals have been grown using a slow evaporation solution technique and analyzed by powder X-ray diffraction. researchgate.netnih.gov

The crystal structure of 2,5-dichloroanilinium 4-chlorobenzenesulfonate (B8647990) has been determined through single-crystal X-ray diffraction. iucr.orgnih.govnih.gov In this structure, the 2,5-dichloroanilinium cations and 4-chlorobenzenesulfonate anions are linked by N—H···O hydrogen bonds, forming double chains that propagate through the crystal lattice. iucr.orgnih.gov

A Schiff base derivative, 1-((E)-(2,5-dichlorophenylimino)methyl)naphthalen-2-ol (E25DCM) , was found to crystallize in the Orthorhombic system with the non-centrosymmetric space group P212121, which is a prerequisite for second-order NLO activity. researchgate.net

Table 2: Crystallographic Data for this compound and Its Derivatives

Compound Crystal System Space Group Unit Cell Parameters
This compound Monoclinic P21/c a = 11.329(2) Å, b = 4.1093(8) Å, c = 15.445(3) Å, β = 99.96(2)°
2,5-Dichloroanilinium 4-chlorobenzenesulfonate Monoclinic P21/m a = 9.792(1) Å, b = 6.802(1) Å, c = 10.879(1) Å, β = 94.26(1)° iucr.orgnih.gov
1-((E)-(2,5-dichlorophenylimino)methyl)naphthalen-2-ol (E25DCM) Orthorhombic P212121 -

Data sourced from various crystallographic studies. researchgate.netiucr.orgnih.gov

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 7262 nih.gov
Urea 1176 nih.gov
Picric acid 6954
4-Chlorobenzenesulfonic acid 7858
2-Hydroxy-1-naphthaldehyde (B42665) 10203
2,5-Dichloroanilinium picrate Not available
2,5-Dichloroanilinium 4-chlorobenzenesulfonate Not available

Biological and Toxicological Research on 2,5 Dichloroaniline

Mechanisms of Toxicity

Exposure to 2,5-dichloroaniline, like other chloroaniline isomers, is associated with a range of toxic effects. nih.govmdpi.com The primary mechanisms of its toxicity are centered on hematotoxicity and significant damage to the kidneys (nephrotoxicity). nih.govmdpi.com Research indicates that the toxicity of chloroanilines is often not caused by the parent compound itself but by the metabolic products formed during biotransformation in the body. mdpi.commarshall.edu

A primary toxic effect associated with dichloroanilines is hematotoxicity, specifically the induction of methemoglobinemia. mdpi.comindustrialchemicals.gov.aucore.ac.uk Methemoglobinemia is a condition where the iron within hemoglobin is oxidized from the ferrous (Fe2+) state to the ferric (Fe3+) state. core.ac.uk This change renders the hemoglobin molecule incapable of binding and transporting oxygen, leading to cyanosis if a significant percentage of hemoglobin is converted. core.ac.uk

The formation of methemoglobin is linked to the metabolic processing of chloroanilines. mdpi.com The N-oxidation of anilines produces phenylhydroxylamine metabolites, which are further oxidized to nitrosobenzene (B162901) compounds. mdpi.com This metabolic process is considered a key contributor to the hematological toxicity observed after exposure. mdpi.com Studies on the related isomer, 3,5-dichloroaniline (B42879), have shown that its N-hydroxylated metabolite, 3,5-dichlorophenylhydroxylamine, is a potent inducer of methemoglobin formation in vitro. core.ac.uk This suggests a common pathway for hematotoxicity among dichloroaniline isomers, including this compound.

Dichloroanilines are recognized for their potential to cause kidney damage. industrialchemicals.gov.aunih.gov Studies in Fischer 344 rats have demonstrated that acute administration of these compounds can alter renal function, leading to effects such as decreased urine volume, proteinuria (increased protein in urine), hematuria (blood in urine), and necrosis of the proximal tubules in the kidney. nih.gov

The degree of nephrotoxicity varies among the different isomers of dichloroaniline. Comparative studies have established a clear hierarchy of nephrotoxic potential. Based on in vivo and in vitro assessments of renal function and morphology, 3,5-dichloroaniline (3,5-DCA) is the most potent nephrotoxicant. mdpi.comnih.gov this compound ranks as the second most potent isomer in its ability to induce kidney damage. industrialchemicals.gov.aunih.gov

The decreasing order of nephrotoxic potential among the isomers has been established as: 3,5-DCA > 2,5-DCA > 2,4-DCA, 2,6-DCA, 3,4-DCA > 2,3-DCA. industrialchemicals.gov.aunih.gov This difference in toxicity is correlated with the lipophilic properties of the isomers and the electronic influence (Hammett constants) of the chlorine atom positions on the aniline (B41778) ring. nih.gov

Dichloroaniline IsomerRelative Nephrotoxic Potential
3,5-DichloroanilineHighest
This compoundHigh
2,4-DichloroanilineModerate
2,6-DichloroanilineModerate
3,4-Dichloroaniline (B118046)Moderate
2,3-DichloroanilineLowest

The toxicity of dichloroanilines is heavily dependent on their metabolic activation. mdpi.commarshall.edu The kidney itself is capable of metabolizing these compounds. mdpi.com Studies on the highly toxic 3,5-DCA isomer demonstrate that N-oxidation is a critical biotransformation pathway leading to the formation of toxic metabolites. mdpi.comnih.gov This process is believed to be a primary mechanism of bioactivation for chloroaniline-induced nephrotoxicity. mdpi.com The kidney can be exposed to toxic metabolites, such as dichlorophenylhydroxylamines, that are formed both within the kidney (intra-renal) and elsewhere in the body (extra-renal) and then transported to the kidney. mdpi.com

The metabolic activation of dichloroanilines is linked to the generation of oxidative stress. Metabolites of 3,5-DCA, such as 3,5-dichlorophenylhydroxylamine, are known to deplete glutathione (B108866) (a key cellular antioxidant) and generate reactive oxygen species. The cytotoxicity of these metabolites can be reduced by the presence of antioxidants. mdpi.comnih.gov This suggests that oxidative stress is a key event in the mechanism of toxicity. While direct studies on this compound are less common, the established mechanisms for the closely related and highly nephrotoxic 3,5-DCA isomer strongly imply that oxidative damage is a contributing factor to the nephrotoxicity of this compound as well.

Research has identified specific metabolites as the ultimate toxicants responsible for kidney damage. For 3,5-DCA, 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) has been identified as a particularly potent nephrotoxic metabolite. mdpi.comnih.gov In in-vitro studies using isolated kidney cells, 3,5-DCPHA was found to be the most toxic among several metabolites tested. mdpi.comnih.gov It is likely that this N-hydroxylated metabolite is a major contributor to the nephrotoxicity seen in vivo. mdpi.com Given the shared chemical properties and toxicological profiles of dichloroaniline isomers, it is highly probable that N-(2,5-dichlorophenyl)hydroxylamine is a key putative nephrotoxic metabolite responsible for the kidney damage caused by this compound.

Nephrotoxicity (Kidney Toxicity)

Attenuation of Cytotoxicity by Antioxidants

Research on chloroaniline compounds suggests that oxidative stress may play a role in their cytotoxic effects. While direct studies on this compound are limited, investigations into structurally related compounds provide insights into the potential for antioxidants to mitigate toxicity. For instance, studies on 3,4,5-trichloroaniline (B147634) (TCA) revealed that its cytotoxicity in isolated renal cortical cells could be lessened by antioxidants such as α-tocopherol, ascorbate (B8700270), glutathione, and N-acetyl-l-cysteine. nih.gov Glutathione and ascorbate were found to be particularly effective in this regard. nih.gov

Further evidence comes from studies on the metabolites of 3,5-dichloroaniline (3,5-DCA). The cytotoxicity of 3,5-dichlorophenylhydroxylamine (3,5-DCPHA), a metabolite of 3,5-DCA, was attenuated by the nucleophilic antioxidants glutathione and N-acetyl-L-cysteine. nih.gov Similarly, the cytotoxicity of 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB), another metabolite, was significantly reduced by pretreatment with antioxidants including α-tocopherol, glutathione, ascorbate, and N-acetyl-L-cysteine. nih.gov These findings suggest that the toxicity of dichloroaniline metabolites may be mediated, at least in part, by the generation of reactive species, and that antioxidants can offer a protective effect. Antioxidant pretreatment has been shown to be highly effective in attenuating 3,5-DCA cytotoxicity, suggesting that free radicals may be involved. nih.gov

Hepatotoxicity (Liver Toxicity)

The liver is a primary site for the metabolism of foreign compounds and is therefore susceptible to chemical-induced injury. wikipedia.org Hepatotoxicity implies chemical-driven liver damage and can be caused by the drug itself or its toxic metabolites. wikipedia.org In the case of this compound, its parent compound, 1,4-dichloro-2-nitrobenzene (B41259), has been shown to induce hepatotoxic effects. A 13-week feeding study in male rats established a lowest observed adverse effect level (LOAEL) of 93 mg/kg bw/day based on liver toxicity. industrialchemicals.gov.au

Studies on this compound itself have also indicated its potential for systemic toxicity, including effects on the liver. In a 28-day study where Wistar rats were orally administered this compound, effects including haemolytic anaemia and increased hemosiderin deposits in the spleen were observed at doses of 150 mg/kg bw/day and higher. industrialchemicals.gov.au The no-observed-adverse-effect level (NOAEL) in this study was determined to be 30 mg/kg bw/day. industrialchemicals.gov.au These findings highlight the liver as a potential target organ for the toxicity of this compound.

Cytotoxicity in Cell Lines (e.g., HepG2, MCF-7)

The cytotoxic potential of this compound and its derivatives has been evaluated in various cancer cell lines, including the human liver cancer cell line HepG2 and the human breast cancer cell line MCF-7.

In a study investigating new benzoxazole (B165842) derivatives, a compound containing a 2,5-dichloro phenyl moiety, designated as 14l, demonstrated strong inhibitory effects on the proliferation of both MCF-7 and HepG2 cells. tandfonline.com The IC50 values, which represent the concentration required to inhibit 50% of cell growth, were determined to be 6.87 ± 0.23 µM for MCF-7 cells and 6.70 ± 0.47 µM for HepG2 cells. tandfonline.com

Another study focusing on newly synthesized diazo derivatives of 1,3,4-oxadiazole (B1194373) also highlighted the cytotoxic activity of a compound incorporating this compound. semanticscholar.org This particular derivative emerged as a potent inhibitor of MCF-7 breast cancer cells, with an IC50 value of 62.5 µg/mL. semanticscholar.org The study also noted that this compound exhibited significant antioxidant properties. semanticscholar.org

These findings from in vitro studies indicate that this compound, particularly when incorporated into larger molecules, can exert significant cytotoxic effects on both liver and breast cancer cell lines.

Table 1: Cytotoxicity of this compound Derivatives in Cancer Cell Lines

Compound/Derivative Cell Line IC50 Value Source
Benzoxazole derivative (14l) MCF-7 6.87 ± 0.23 µM tandfonline.com
Benzoxazole derivative (14l) HepG2 6.70 ± 0.47 µM tandfonline.com

Mutagenic Properties of Metabolites

The mutagenic potential of this compound and its metabolites is a significant area of toxicological research. The genotoxicity of aromatic amines is often linked to their metabolic activation, particularly through N-oxidation, to form reactive intermediates that can interact with DNA. imrpress.com

An evaluation by the Australian Industrial Chemicals Introduction Scheme (AICIS) reported that there is 'weak evidence' for the genotoxic potential of 1,4-dichloro-2-nitrobenzene, the parent compound of this compound. industrialchemicals.gov.au The report further states that this finding is consistent with assessments of its metabolite, this compound. industrialchemicals.gov.au However, it is also noted that while some in vitro studies have indicated mutagenic potential for dichloroanilines, this is considered unlikely to be expressed in vivo.

In silico, or computational, predictions offer another avenue for assessing mutagenicity. One such study predicted that this compound would be negative in the Ames test, a widely used assay for identifying chemical mutagens. imrpress.com In contrast, research on diuron (B1670789) and its metabolite 3,4-dichloroaniline, a compound structurally related to this compound, has shown evidence of DNA fragmentation, suggesting a potential for genotoxicity. frontiersin.org The metabolites of this compound may also possess mutagenic properties, which is a concern for its industrial applications. smolecule.com

Biotransformation and Metabolism Studies

The biotransformation of this compound is a critical determinant of its toxicological profile, as metabolic processes can lead to either detoxification or bioactivation to more harmful substances. The primary metabolic pathways for chloroanilines, in general, involve N-oxidation and N-acetylation. nih.govcore.ac.uk

N-oxidation Pathways

N-oxidation is a key metabolic pathway for aromatic amines and is often associated with their bioactivation to toxic metabolites. mdpi.com This process, catalyzed by enzymes such as cytochrome P450s and flavin-containing monooxygenases, can lead to the formation of N-hydroxylamines and nitroso derivatives. researchgate.netmdpi.com These metabolites are often highly reactive and can induce cellular damage through mechanisms like oxidative stress. researchgate.net

For the related compound 3,5-dichloroaniline, N-oxidation is considered a primary mechanism of bioactivation that leads to nephrotoxic (kidney-damaging) metabolites. mdpi.com In vitro studies have shown that the N-oxidation of 3,5-dichloroaniline is a major pathway for its bioactivation to cytotoxic metabolites. mdpi.com While specific studies on the N-oxidation of this compound are not as prevalent, the established pathways for other chloroanilines suggest that this is a likely and important metabolic route.

N-acetylation Pathways

N-acetylation is another significant biotransformation pathway for aromatic amines, generally considered a detoxification route. mdpi.com This reaction is catalyzed by N-acetyltransferase (NAT) enzymes and involves the addition of an acetyl group to the amine, typically reducing the compound's reactivity and facilitating its excretion. nih.gov

In studies of 3,5-dichloroaniline, N-acetylation has been identified as a detoxification pathway for chloroaniline-induced nephrotoxicity. mdpi.com Research on the metabolism of 1,4-dichloro-2-nitrobenzene in rabbits identified this compound as a major urinary metabolite, indicating the reduction of the nitro group. iarc.fr Another metabolite found was N-acetyl-S-(4-chloro-2-nitrophenyl)-l-cysteine, which points to the involvement of N-acetylation in the metabolic cascade. iarc.fr The fungus Trichoderma virens has also been shown to metabolize 3,4-dichloroaniline, a related compound, through an N-acetylation pathway. asm.org These findings suggest that N-acetylation is a relevant metabolic pathway for this compound, likely serving to detoxify the compound.

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 7262
3,4,5-Trichloroaniline 12061
α-Tocopherol 14985
Ascorbate 54670067
Glutathione 124886
N-acetyl-l-cysteine 12035
3,5-Dichloroaniline 12257
3,5-Dichlorophenylhydroxylamine 2753765
3,5-Dichloronitrobenzene 12258
1,4-Dichloro-2-nitrobenzene 7013
HepG2
MCF-7
3,4-Dichloroaniline 7258
Diuron 3121
N-acetyl-S-(4-chloro-2-nitrophenyl)-l-cysteine 135566376

Phenyl Ring Oxidation

The biotransformation of this compound can occur through several pathways, including the oxidation of the phenyl ring. nih.gov This process, often catalyzed by cytochrome P450 (CYP) enzymes, can lead to the formation of phenolic metabolites. nih.gov Specifically, the oxidation of the aromatic ring of this compound can result in the formation of two primary metabolites: 2-amino-4,6-dichlorophenol (B1218851) and 4-amino-2,6-dichlorophenol (B1218435). nih.gov

Inhibition of CYP enzymes has been shown to reduce the cytotoxicity associated with this compound, suggesting that the production of these phenolic metabolites is a significant factor in its toxic effects. nih.gov While the nephrotoxicity of 2-amino-4,6-dichlorophenol has not been extensively studied, 4-amino-2,6-dichlorophenol is a known potent nephrotoxicant. nih.gov

Identification of Metabolites

The metabolism of this compound involves several biotransformation pathways, leading to the identification of various metabolites. nih.govmdpi.com These pathways primarily include N-oxidation, N-acetylation, and phenyl ring oxidation. nih.govmdpi.com

Key identified metabolites of this compound include:

4-amino-3,6-dichlorophenol : Formed through the oxidation of the phenyl ring.

2,5-dichlorophenylhydroxylamine : A product of N-oxidation. mdpi.com

2,5-dichloroacetanilide (or N-(2,5-dichlorophenyl)acetamide) : Resulting from the N-acetylation pathway. mdpi.com

Studies on the nephrotoxic potential of these metabolites have been conducted. For instance, research on isolated kidney cells from Fischer 344 rats examined the effects of 3,5-dichloroacetanilide (3,5-DCAA), 3,5-dichlorophenylhydroxylamine (3,5-DCPHA), and 2-amino-4,6-dichlorophenol (2-A-4,6-DCP), which are metabolites arising from N-acetylation, N-oxidation, and phenyl ring oxidation, respectively. mdpi.com

Table 1: Identified Metabolites of this compound

Metabolite Name Formation Pathway
4-amino-3,6-dichlorophenol Phenyl Ring Oxidation
2,5-dichlorophenylhydroxylamine N-Oxidation
2,5-dichloroacetanilide N-Acetylation

Biological Interactions and Effects

Interaction with Cellular Components

This compound has been observed to interact with various biological systems. Its toxicological profile suggests potential interactions with cellular components that can lead to conditions such as oxidative stress or damage to DNA. smolecule.com The substance can be absorbed into the body through inhalation, skin contact, and ingestion. ilo.org A significant effect of exposure is the formation of methemoglobin in the blood, which can lead to cyanosis, characterized by blue lips, fingernails, and skin. ilo.org This condition can cause symptoms like dizziness, headache, nausea, shortness of breath, confusion, convulsions, and unconsciousness. ilo.org The effects on the blood may be delayed. ilo.org

Effects on Aquatic Organisms

This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. oxfordlabfinechem.comfishersci.com Its persistence and potential for bioaccumulation are contributing factors to its environmental impact when released into water systems. smolecule.com

Ecotoxicity data for this compound includes:

Microtox: EC50 = 3.39 mg/L for 5 minutes and EC50 = 3.63 mg/L for 15 minutes. fishersci.comthermofisher.com

This indicates a high level of toxicity to aquatic life. thermofisher.com

Anticancer Activity (in derivatives)

Recent research has explored the anticancer properties of derivatives of this compound. A 2023 study investigated newly synthesized Diazo Derivatives of 1,3,4-oxadiazole compounds, which included a derivative of this compound. semanticscholar.orgresearchgate.net The cytotoxic activity of these compounds was evaluated against MCF-7 breast cancer cells using the MTT assay. semanticscholar.orgresearchgate.net

The this compound derivative emerged as a potent inhibitor of MCF-7 breast cancer cells, with an IC50 value of 62.5 µg/mL. semanticscholar.orgresearchgate.net Morphological assessments using acridine (B1665455) orange/ethidium bromide (AO/EB) staining showed that treatment with the this compound derivative induced cellular changes consistent with apoptosis in the cancer cells. researchgate.netjddtonline.info These findings suggest that derivatives of this compound hold potential for further investigation as anticancer agents. semanticscholar.orgresearchgate.net

Table 2: Cytotoxic Activity of a this compound Derivative against MCF-7 Cells

Compound IC50 (µg/mL)
This compound derivative 62.5

Antioxidant Activity (in derivatives)

Derivatives of this compound have also been investigated for their antioxidant properties. In a study on Diazo Derivatives of 1,3,4-oxadiazole, a this compound derivative demonstrated notable antioxidant activity. semanticscholar.org The antioxidant potential was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, and the results were expressed as IC50 values. semanticscholar.orgresearchgate.net

The this compound derivative exhibited remarkable antioxidant activity with an IC50 value of 62.5 µg/mL. semanticscholar.org For comparison, the standard antioxidant ascorbic acid had an IC50 value of 15.56 µg/ml in the same study. semanticscholar.org Another study on new Schiff base complexes derived from this compound also reported that the compounds demonstrated antioxidant activities by scavenging potentially damaging free radicals. researchgate.net These findings indicate that derivatives of this compound could be promising candidates for applications where antioxidant effects are beneficial. semanticscholar.orgresearchgate.net

Table 3: Antioxidant Activity of a this compound Derivative

Compound DPPH Assay IC50 (µg/mL)
This compound derivative 62.5
Ascorbic Acid (Standard) 15.56

Environmental Fate and Biodegradation of 2,5 Dichloroaniline

Environmental Distribution and Persistence

2,5-Dichloroaniline (2,5-DCA) is introduced into the environment as a result of its use as an intermediate in the manufacturing of dyes, pesticides, and pharmaceuticals. nih.gov It can be released through various industrial waste streams. nih.gov The compound has also been identified as a degradation product of certain dyes, such as Acid Dye 13155. nih.govguidechem.com

Once in the environment, the distribution of 2,5-DCA is governed by its physicochemical properties. With a soil organic carbon-water (B12546825) partition coefficient (Koc) of 355, it is expected to have moderate mobility in soil. nih.govguidechem.comechemi.com However, in soils rich in humic materials, 2,5-DCA can form covalent bonds, leading to strong adsorption and reduced mobility. nih.govguidechem.comechemi.comnih.gov This binding can transform the compound into a latent form, making it less available for transport. nih.govguidechem.comechemi.com

Studies have shown that dichloroanilines are generally more persistent in the environment than aniline (B41778) or monochloroanilines. nih.govechemi.com In one study using Guelph loam, 2,5-DCA demonstrated a nearly linear rate of decomposition over a 12-week period, with a calculated half-life of 8 weeks. nih.govguidechem.com The persistence of 2,5-DCA can be influenced by the presence of other substances; for example, microplastics have been found to increase the persistence of similar compounds like 3,5-dichloroaniline (B42879) in soil by reducing its bioavailability for degradation. beyondpesticides.orgmdpi.com

In aquatic environments, 2,5-DCA is expected to adsorb to suspended solids and sediment. guidechem.com Volatilization from water surfaces is considered a possible fate process. guidechem.com The substance is recognized as being toxic to aquatic organisms and may cause long-term adverse effects in aquatic environments. oxfordlabfinechem.comfishersci.comcdhfinechemical.comilo.org

Biodegradation Pathways and Mechanisms

The biodegradation of 2,5-DCA involves several microbial processes, including degradation by specific bacterial strains, the formation of metabolites, and dechlorination.

Microbial Degradation by Bacterial Strains (e.g., Bacillus megaterium)

Several bacterial strains have been identified that can degrade various isomers of dichloroaniline. A notable example is Bacillus megaterium strain IMT21, which was isolated from a soil sample with a history of exposure to the herbicide diuron (B1670789). psu.edunih.govmicrobiologyresearch.org This strain is capable of mineralizing five different DCA isomers, including 2,5-DCA, using them as a sole source of carbon and energy. psu.edunih.govmicrobiologyresearch.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net Research has shown that Bacillus megaterium IMT21 utilizes different catabolic pathways depending on the isomer. psu.edunih.govmicrobiologyresearch.org Specifically for 2,3-, 2,4-, and 2,5-DCA, the degradation proceeds through previously unidentified dichloroaminophenol intermediates. psu.edunih.govmicrobiologyresearch.orgnih.govresearchgate.netfrontiersin.orgresearchgate.net

Another bacterial species, Rhodococcus sp. T1-1, has also demonstrated the ability to degrade all five DCA isomers, although the specific metabolites were not detected in the study. jmb.or.krnih.gov The degradation activity of Rhodococcus sp. T1-1 for DCA isomers was found to be in the order of 2,5-DCA > 2,4-DCA > 3,5-DCA > 2,3-DCA > 3,4-DCA. jmb.or.kr

Formation of Dichloroaminophenol Metabolites

A key feature of the biodegradation of 2,5-DCA by Bacillus megaterium IMT21 is the formation of dichloroaminophenol metabolites. psu.edunih.govmicrobiologyresearch.orgnih.govfrontiersin.org This represents a distinct degradation pathway compared to that observed for 3,4- and 3,5-DCA, which are degraded via dichloroacetanilide. psu.edunih.govmicrobiologyresearch.orgnih.govfrontiersin.org The identification of these dichloroaminophenol intermediates has provided new insights into the microbial catabolism of dichlorinated anilines. psu.edu

Dechlorination Processes

Dechlorination is a critical step in the breakdown of chlorinated aromatic compounds. In the context of dichloroanilines, some degradation pathways involve the removal of chlorine atoms from the aromatic ring. For instance, the biodegradation of 2,4-DCA has been shown to begin with a reductive dehalogenation that removes the chlorine from the ortho position, forming a more readily degradable monochlorinated aniline. ethz.ch While specific details on the complete dechlorination process for 2,5-DCA are part of ongoing research, the initial steps in related isomers suggest that enzymatic dehalogenation is a key mechanism.

Role of Soil Peroxidases in Metabolism

Soil enzymes, particularly peroxidases, can play a role in the transformation of anilines. nih.gov Peroxidases catalyze the conversion of compounds like 3,4-dichloroaniline (B118046) to tetrachloroazobenzene in soil. nih.govnih.gov However, the activity of these enzymes can be substrate-specific. Studies using horseradish peroxidase and extracts from barnyard grass and rice plants showed that these peroxidases did not produce products with 2,5- and 2,6-dichloroanilines, while they did with other aniline substrates. nih.govnih.gov This suggests that the enzymatic transformation of 2,5-DCA by some common soil and plant peroxidases may be limited. nih.gov

Environmental Risk Assessment Considerations

The environmental risk assessment for 2,5-DCA considers its toxicity and persistence. The compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and it may cause damage to organs through prolonged or repeated exposure. fishersci.comcdhfinechemical.com It is also categorized as very toxic to aquatic life with long-lasting effects. oxfordlabfinechem.comfishersci.comcdhfinechemical.com

Given its moderate mobility in soil and potential for leaching, there is a concern for groundwater contamination. ethz.ch The persistence of 2,5-DCA, with a half-life of several weeks in soil, means it can remain in the environment for a significant period. nih.govguidechem.com The formation of bound residues in soil with high humic content can also complicate risk assessment, as these latent forms may be released over time. nih.govguidechem.comechemi.com The interaction with other environmental contaminants, such as microplastics, which can increase its persistence, is also an emerging area of concern. beyondpesticides.orgmdpi.com

Bioaccumulation Potential

The potential for a chemical to accumulate in living organisms, known as bioaccumulation, is a critical aspect of its environmental fate. For this compound, this potential is primarily evaluated through its octanol-water partition coefficient (log Kow) and its bioconcentration factor (BCF).

The log Kow is a measure of a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A higher log Kow value suggests a greater potential for bioaccumulation in the fatty tissues of organisms. For this compound, the log Kow has been reported to be between 2.75 and 2.92. nih.govenv.go.jpilo.org

The bioconcentration factor (BCF) is a more direct measure of a substance's tendency to concentrate in aquatic organisms from the surrounding water. Based on a log Kow value of 2.92, an estimated BCF of 35 has been calculated for this compound. nih.gov This suggests a moderate potential for bioconcentration in aquatic environments. nih.gov Other assessments, however, have suggested that bioaccumulation may be low or nonexistent. env.go.jp Further modeling studies have predicted a BCF of 3.162 L/kg wet-weight. europa.eu Environmental studies have noted that the persistence and bioaccumulation potential of this compound are concerns for aquatic organisms when it is released into water systems. smolecule.com

The following table summarizes the key values related to the bioaccumulation potential of this compound.

ParameterValueSource(s)
Log Kow 2.75 env.go.jpilo.org
2.92 nih.gov
Bioconcentration Factor (BCF) 35 (Estimated) nih.gov
3.162 (Predicted) europa.eu

Analytical Methodologies for 2,5 Dichloroaniline Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical mixtures. For 2,5-dichloroaniline, several chromatographic methods are prominently used, often coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary and powerful analytical technique for the detection and quantification of this compound. solubilityofthings.com This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it essential for ensuring safety and compliance in industries where the compound is used. solubilityofthings.com

In a typical GC-MS analysis, the sample containing this compound is first vaporized and injected into the gas chromatograph. The compound is then separated from other components in the mixture as it travels through a capillary column. The chromatographic behavior of this compound, including its retention time, has been investigated on columns such as the SE-54 fused silica (B1680970) capillary column. nih.gov After separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for highly specific identification and quantification.

For environmental or industrial sample analysis, specific sample collection methods are employed. For instance, samples for this compound analysis by GC-MS can be collected on an XAD-7 + H3PO4 tube, with a reported limit of quantification (LOQ) of approximately 1 μg per media. analytice.com

Solid-Phase Microextraction (SPME) in conjunction with GC-MS

Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that is frequently used with GC-MS for the analysis of this compound. chemicalbook.comottokemi.comscientificlabs.co.uksigmaaldrich.com SPME integrates sample extraction, concentration, and sample introduction into a single step, offering a simple, rapid, and sensitive method for analyzing various compounds. nih.govmdpi.comnih.gov

The technique utilizes a fused silica fiber coated with a polymeric stationary phase. nih.govmdpi.com When the fiber is exposed to a sample, either by direct immersion into a liquid or by exposure to the headspace (the gas space above the sample), analytes partition from the sample matrix onto the fiber coating. mdpi.commdpi.com After extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. mdpi.com

The combination of SPME with GC-MS has been instrumental in developing fast and sensitive quantitative methods for detecting aniline (B41778) derivatives, including this compound. chemicalbook.comottokemi.comscientificlabs.co.uksigmaaldrich.com This approach is valued for its efficiency, reduced sample volume requirements, and high sensitivity, making it suitable for trace-level analysis in complex matrices. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (HPLC-MS/MS), is a vital technique for the analysis of pesticide metabolites, which can include various isomers of dichloroaniline. mdpi.comnih.gov While specific studies focusing exclusively on this compound metabolites are less common in the provided search results, methods developed for its isomers, such as 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline (B42879), demonstrate the applicability of HPLC for this class of compounds. mdpi.comnih.govmdpi.comresearchgate.net These isomers are known primary metabolites from the breakdown of phenylurea herbicides and dicarboximide fungicides. mdpi.commdpi.com

For instance, a sensitive HPLC-MS/MS method was developed for the simultaneous determination of 3,4-DCA and 3,5-DCA in chives. mdpi.comnih.govresearchgate.net The analysis involves optimizing chromatographic conditions, such as the mobile phase gradient, and mass spectrometric parameters for the parent and product ions. mdpi.comresearchgate.net Sample preparation often involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol to extract the analytes from the sample matrix. mdpi.com Such methods provide high sensitivity and specificity, with low limits of detection and quantification, making them suitable for routine monitoring of these metabolites in food products. mdpi.comnih.gov

Spectrophotometric Techniques

Spectrophotometric methods offer a cost-effective and rapid approach for the quantification of certain compounds. These techniques are often based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.

In the context of aromatic amines like this compound, a common method involves diazotization followed by a coupling reaction. sci-hub.seuobaghdad.edu.iq For example, this compound can be diazotized and then used as a coupling reagent to determine other substances. A colorimetric method for the insecticide carbaryl (B1668338) is based on its hydrolysis to 1-naphthol, which then reacts with diazotized this compound to form a colored product. sci-hub.se This reaction is sensitive, with a detection limit of 0.2 ppm. sci-hub.se Similar spectrophotometric methods have been developed for other dichloroaniline isomers, further illustrating the utility of this chemical reaction principle in analytical chemistry. uobaghdad.edu.iqfda.gov.tw

Electrochemical Methods for Detection and Quantification

Electrochemical methods provide an alternative route for both the synthesis and detection of this compound. chemicalbook.comguidechem.com These techniques measure changes in electrical properties (like current or potential) to provide information about a chemical system.

The electrochemical synthesis of this compound can be achieved through the cathodic reduction of 2,5-dichloronitrobenzene. chemicalbook.com This process has been performed in various systems, including aqueous-ethanolic solutions of sulfuric acid and two-phase systems, using different cathode materials like lead and cadmium. chemicalbook.com

Beyond synthesis, electrochemical techniques can be used for detection and analysis. The electrochemical behavior of polymers derived from this compound, such as poly(this compound-co-aniline), has been characterized. researchgate.net The study of the nucleation, growth mechanism, and conductivity of electrosynthesized polydihaloanilines provides insight into the material's properties and can be used for analytical purposes. researchgate.net

Reference Standards in Analytical Chemistry

In analytical chemistry, the accuracy and reliability of measurements depend on the use of high-purity reference standards. This compound is available as an analytical standard for use in various applications, including environmental and agricultural testing. lgcstandards.comnacchemical.comsigmaaldrich.com

These standards are used to calibrate instruments, validate analytical methods, and perform quantification by serving as an external standard. smolecule.com For example, this compound has been used as a reference standard in the development of methods to detect other aniline derivatives. smolecule.com

For more advanced quantitative techniques, such as GC-MS and LC-MS, stable isotope-labeled (SIL) internal standards are often required to correct for matrix effects and variations during sample preparation and analysis. A deuterated version of the compound, this compound-3,4,6-d3, is available for this purpose. lgcstandards.com Using a SIL analog as an internal standard is a gold-standard practice that significantly improves the accuracy and precision of quantitative results. The availability of such reference materials, sometimes produced under internationally recognized standards like ISO 17034, is critical for regulatory monitoring and research. lgcstandards.com

Applications and Emerging Research Areas Involving 2,5 Dichloroaniline

Role as a Precursor in Dye and Pigment Synthesis

The primary application of 2,5-dichloroaniline is as an intermediate in the production of dyes and pigments. smolecule.comsolubilityofthings.comchemicalbook.com Its molecular structure is particularly suited for creating azo dyes and specific high-performance pigments. solubilityofthings.comnbinno.com

This compound is a key precursor for a variety of azo dyes, which are known for their brilliant colors and are widely used in the textile and ink industries. solubilityofthings.comgoogle.com The synthesis process typically involves the diazotization of this compound, which is then coupled with other organic compounds to form the final dye molecule. google.com This process allows for the creation of a diverse range of colors with good stability. myskinrecipes.com For instance, it is used to produce dyes such as Fast Scarlet 2G.

A significant application of this compound is in the synthesis of Pigment Yellow 10. wikipedia.org This organic compound is a monoazopyrazolone pigment. wikipedia.org The production of Pigment Yellow 10 involves synthesizing the diazonium salt from this compound and then coupling it with a pyrazolone (B3327878) derivative. wikipedia.org This pigment is notably used for its vibrant yellow color in applications such as road markings in the United States. wikipedia.org

Production of Azo Dyes

Organic Synthesis Building Block

Beyond its use in coloration, this compound is a versatile building block in broader organic synthesis. smolecule.comchemicalbook.com Its reactive amino group and the specific positioning of the chlorine atoms on the benzene (B151609) ring allow for a variety of chemical transformations, making it a valuable intermediate for creating more complex organic molecules. ontosight.ainbinno.com These molecules can then be used in the production of pharmaceuticals and other specialty chemicals. ontosight.ainbinno.com

Agricultural Chemical Applications

This compound also plays a role in the agricultural industry, primarily as an intermediate in the production of agrochemicals. ontosight.aiaarti-industries.com

The compound is utilized in the formulation of nitrogen fertilizer synergists. chemicalbook.comchembk.comtradeindia.com These synergists help to improve the efficiency of nitrogen-based fertilizers, which is a crucial aspect of modern agriculture.

This compound serves as an intermediate in the synthesis of certain herbicides. chemicalbook.comchemicalbook.com One of the notable herbicides derived from this compound is Dicamba. chemicalbook.comchemicalbook.com The synthesis of Dicamba can involve using this compound as a starting material, which undergoes several chemical steps, including diazotization and hydrolysis, to form a key intermediate, 2,5-dichlorophenol. guidechem.comgoogle.com This intermediate is then further processed to produce Dicamba, a broad-spectrum herbicide used to control broadleaf weeds. guidechem.com

Nitrification Inhibition Studies

This compound has been investigated as a nitrification inhibitor to enhance nitrogen availability for crops by slowing the conversion of ammonia (B1221849) to nitrate (B79036) in the soil. fishersci.caamericanelements.com Research has explored its efficacy alone and in combination with other compounds.

In one study, this compound, ammonium (B1175870) thiosulphate, and a 1:1 combination of the two were applied at various levels (0.1%, 0.25%, and 0.5%) to different soil types. fishersci.caamericanelements.com The objective was to reduce the leaching of nitrate (NO3- -N), thereby improving the efficiency of urea-based fertilizers. thegoodscentscompany.com The results indicated that the combination of both inhibitors was most effective, showing the lowest NO3- -N content after 14 days. americanelements.comthegoodscentscompany.com Among the different concentrations, the 0.25% level was found to be the most suitable for reducing the nitrification process. americanelements.comthegoodscentscompany.com These findings highlight the potential of this compound in agricultural applications to improve nutrient management. fishersci.ca

Development of Novel Materials

The reactivity of the amine group and the substituted benzene ring makes this compound a valuable monomer and building block for synthesizing new materials with specific properties.

Schiff Base Ligands and Metal Complexes

This compound is a common starting material for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond. americanelements.com These are typically formed through the condensation reaction of this compound with an aldehyde. fishersci.casciencepg.com For instance, Schiff bases have been prepared by reacting this compound with aldehydes like salicylaldehyde (B1680747) or 2-hydroxy-5-methylbenzaldehyde. fishersci.cawikipedia.org

These Schiff base ligands can then coordinate with various metal ions to form stable metal complexes. wikipedia.org Studies have reported the synthesis of complexes with a range of transition metals, including Manganese (II), Cobalt (II), Nickel (II), Copper (II), Cadmium (II), Zinc (II), Palladium (II), and Platinum (II). wikipedia.orgfishersci.dk Spectroscopic analysis indicates that the Schiff base ligand typically coordinates to the metal ion through its nitrogen and oxygen atoms. wikipedia.orgfishersci.dk The resulting geometry of these complexes is often octahedral, though square planar geometries have been observed for Pd(II) and Pt(II) complexes. wikipedia.orgfishersci.dk

Poly(this compound-co-aniline) Synthesis

Copolymers of this compound and aniline (B41778) have been synthesized to create conductive polymers with modified properties. The chemical copolymerization of this compound with aniline is carried out in a 1M hydrochloric acid solution. fishersci.sefishersci.no Potassium dichromate is used as the oxidizing agent to initiate the polymerization reaction. fishersci.sewikipedia.org This process results in the formation of poly(this compound-co-aniline), a material whose properties can be tuned by varying the molar fraction of the dichloroaniline in the starting mixture. wikipedia.org

Schiff Base Polymers

Beyond simple copolymers, this compound is a precursor to more complex Schiff base polymers. A notable example is the synthesis of poly-2-(2,5-dichlorobenzylideneamino)phenol (PDCBAP). fishersci.comsigmaaldrich.com The process begins with the creation of a Schiff base monomer, 2-(2,5-dichlorobenzylideneamino)phenol (sal-2,5-Clan), by reacting this compound with salicylaldehyde. fishersci.comwikidata.org

This monomer then undergoes oxidative poly-condensation to form the final polymer. fishersci.com The reaction is typically performed in an aqueous alkaline medium, using sodium hypochlorite (B82951) (NaOCl) as the oxidant. fishersci.comwikipedia.org Research has identified the optimal conditions for maximizing the polymer yield.

Table 1: Optimized Reaction Parameters for PDCBAP Synthesis

Parameter Optimal Value
Reaction Time 14 hours
[NaOCl]₀ 0.12 M
[KOH]₀ 0.1 M
Temperature 90°C

This data is based on studies optimizing the yield of PDCBAP. fishersci.comwikidata.org

Characterization studies confirm the formation of an Ar-O-Ar ether bond during polymerization, and thermal analysis shows that the resulting polymer (PDCBAP) has significantly higher thermal stability than its monomer precursor. fishersci.comsigmaaldrich.comwikidata.org

Corrosion Inhibition Studies

Organic compounds rich in heteroatoms like nitrogen, such as this compound, are known to be effective corrosion inhibitors. wikipedia.org Research has explored the use of this compound and its derivatives to protect metals, particularly steel, in acidic environments. wikipedia.orgfishersci.be

Quantum chemical calculations have been employed to establish a correlation between the molecular structure of this compound and its behavior as a corrosion inhibitor. wikipedia.orgfishersci.com Furthermore, Schiff bases derived from this compound have been synthesized and evaluated. For example, a Schiff base created from the condensation reaction of this compound and benzaldehyde (B42025) has been studied for its ability to protect mild steel from corrosion in acidic mediums through molecular interactions. fishersci.befishersci.sefishersci.ca

Drug Delivery and Therapeutic Potential (in derivatives)

Derivatives of this compound have shown promise in the field of medicine, particularly in the development of new therapeutic agents. Research has focused on synthesizing and evaluating these compounds for their biological activities.

For instance, certain diazo derivatives of 1,3,4-oxadiazole (B1194373) that incorporate a this compound moiety have been investigated for their anticancer properties. fishersci.ca In one study, these derivatives were tested for their cytotoxic effects on MCF-7 breast cancer cells. The this compound derivative emerged as a potent inhibitor, achieving an IC50 value of 62.5 µg/mL. fishersci.ca Similarly, new azo-Schiff base complexes prepared with this compound have been tested against human breast cancer cell lines (MCF-7), with a prepared platinum complex demonstrating an IC50 value of 56.78. fishersci.casciencepg.com Other studies on Schiff base metal complexes derived from this compound have demonstrated antioxidant properties, which are relevant to combating cellular damage. wikipedia.orgfishersci.dk These findings suggest that derivatives of this compound are valuable scaffolds for the development of novel anticancer drugs and other therapeutic agents. fishersci.ca

Regulatory and Safety Considerations in 2,5 Dichloroaniline Research

Regulatory Scrutiny and Guidelines

2,5-Dichloroaniline is subject to oversight by numerous international and national regulatory bodies. In Europe, it is registered under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, indicating that its properties and uses have been documented and are monitored by the European Chemicals Agency (ECHA). nih.gov The compound is also listed on the Australian Inventory of Industrial Chemicals (AICIS), where it has undergone a human health tier II assessment. nih.govindustrialchemicals.gov.au

In the United States, this compound falls under the Toxic Substances Control Act (TSCA), which requires manufacturers and importers to report health and safety data to the Environmental Protection Agency (EPA). nih.govfishersci.comfishersci.com It is also subject to standards of performance for equipment leaks of Volatile Organic Compounds (VOC) in the Synthetic Organic Chemical Manufacturing Industry (SOCMI). nih.gov For transportation, it is classified as a hazardous material, with specific guidelines for packaging and labeling to prevent accidental exposure. nih.gov For instance, it is designated under UN Hazard Class 6.1 and must be transported separately from food and feedstuffs. nih.govilo.org

Table 1: International Regulatory Status of this compound

Regulatory Body / Act Jurisdiction Designation / Status Reference
European Chemicals Agency (ECHA)European UnionRegistered under REACH nih.gov
Australian Industrial Chemicals Introduction Scheme (AICIS)AustraliaListed on Inventory; Human Health Tier II Assessment nih.govindustrialchemicals.gov.au
Toxic Substances Control Act (TSCA)United StatesListed on the TSCA Inventory nih.govfishersci.comfishersci.com
UN Recommendations on the Transport of Dangerous GoodsInternationalUN Number 3442; Hazard Class 6.1, Packing Group II nih.gov
International Maritime Dangerous Goods (IMDG) CodeInternationalMarine Pollutant nih.govilo.org

Hazard Classifications and Statements

Under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a highly hazardous substance. nih.gov It is recognized as acutely toxic via oral, dermal, and inhalation routes. cdnisotopes.comechemi.com Furthermore, it is identified as a substance that may cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure. fishersci.comcdnisotopes.com Its environmental hazards are also significant, as it is classified as very toxic to aquatic life with long-lasting effects. echemi.comoxfordlabfinechem.com

The assigned GHS pictograms are the skull and crossbones, the health hazard symbol, and the environment symbol, signaling its severe toxicity, potential for chronic health effects, and danger to aquatic ecosystems. nih.govcpachem.com

Table 2: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement Reference
Acute Toxicity, OralCategory 3H301: Toxic if swallowed cdnisotopes.comechemi.com
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin cdnisotopes.comechemi.com
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled cdnisotopes.comechemi.com
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure fishersci.comcdnisotopes.comechemi.com
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life sigmaaldrich.com
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects echemi.com

Toxicological Profiles and Health Risks

The primary toxicological concern associated with this compound is its effect on the blood. ilo.org Exposure can lead to the formation of methemoglobin, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. industrialchemicals.gov.auilo.org This can result in cyanosis (blue discoloration of the skin, lips, and fingernails), dizziness, headache, and in severe cases, unconsciousness and death. ilo.orgenv.go.jp The onset of these effects may be delayed for several hours following exposure. ilo.orglookchem.com

Studies have established its toxicity through various routes. It is toxic if swallowed, inhaled, or absorbed through the skin. cdnisotopes.comoxfordlabfinechem.com Repeated or prolonged skin contact may lead to skin sensitization, an allergic reaction. industrialchemicals.gov.auilo.org In addition to its hematological effects, the substance is severely irritating to the eyes and may irritate the skin and respiratory tract. ilo.orgoxfordlabfinechem.comnoaa.gov Long-term or repeated exposure has been shown to cause damage to organs, with the blood system being a primary target. industrialchemicals.gov.aufishersci.com A 28-day study in rats identified a No-Observed-Adverse-Effect Level (NOAEL) of 30 mg/kg bw/day, with higher doses causing hemolytic anemia and other blood-related changes. industrialchemicals.gov.au

Environmental Impact Assessment

The environmental profile of this compound is characterized by high toxicity and persistence. It is classified as very toxic to aquatic organisms, and its chemical properties suggest it can have long-lasting adverse effects in the aquatic environment. ilo.orgoxfordlabfinechem.com This poses a significant risk to aquatic ecosystems if the chemical is released into waterways. fishersci.comfishersci.com

In the atmosphere, this compound is expected to exist primarily as a vapor and degrades by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 17 hours. nih.gov However, its fate in soil and water is of greater concern. The compound is considered resistant to biodegradation. nih.gov Studies using standard testing protocols, such as the Japanese MITI test, have shown little to no biodegradation over a period of weeks. nih.gov

Its mobility in soil is expected to be moderate, based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). echemi.com However, it can bind strongly to soil components like humic material through covalent bonding, which can lead to its accumulation. echemi.com In soil, it has been observed to inhibit certain microbial processes, such as the oxidation of ammonia (B1221849) to nitrite (B80452). nih.govechemi.com Its decomposition in soil is slow, with one study reporting a half-life of 8 weeks in loam. nih.gov Given its persistence and aquatic toxicity, its release into the environment must be strictly controlled. oxfordlabfinechem.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are effective for distinguishing 2,5-dichloroaniline from its structural isomers, and how do they resolve ambiguities in identification?

  • Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) combined with density functional theory (DFT) simulations can differentiate isomers like this compound and 3,4-dichloroaniline. THz absorption spectra (0.2–2.0 THz) reveal distinct vibrational modes influenced by chlorine substitution patterns. Crystal-cell DFT models (vs. single-molecule models) better match experimental spectra, resolving peak positions and shapes (e.g., this compound shows unique low-frequency collective vibrations at ~1.2 THz) .

Q. How does this compound behave in environmental matrices, and what factors influence its persistence?

  • Methodological Answer : Environmental persistence depends on media:

  • Soil : Covalent binding to humic materials reduces leaching; degradation half-life ≈8 weeks in loam soil.
  • Water : Partitions to sediments via humic interactions; photooxidation via hydroxyl radicals (estimated atmospheric half-life: 8.8 hours).
  • Biodegradation : Slow microbial degradation under aerobic/anaerobic conditions. Lab studies recommend combining redox mediators (e.g., anthraquinone derivatives) to accelerate reductive dechlorination .

Q. What synthetic routes are commonly used to produce this compound derivatives for functional materials?

  • Methodological Answer : Schiff base synthesis is a key route. For example, condensation of this compound with 2-hydroxy-1-naphthaldehyde yields planar, intramolecularly hydrogen-bonded derivatives (N–H···O distance: 2.54 Å). Crystallographic analysis (orthorhombic P2₁2₁2₁ space group) confirms structural stability, relevant for designing photoactive or coordination compounds .

Q. What are the toxicological profiles of this compound, and how are they assessed in regulatory frameworks?

  • Methodological Answer : Classified under PRTR laws (Cabinet Order No. 1-156) with environmental emission monitoring. While not directly listed as carcinogenic by IARC, its derivatives (e.g., Pigment Red 2) require hazard analysis via Ames tests and in vivo models. Occupational exposure limits focus on dermal/inhalation routes due to aromatic amine reactivity .

Advanced Research Questions

Q. How do low-frequency vibrational modes of this compound correlate with its crystalline lattice dynamics?

  • Methodological Answer : THz-TDS reveals collective vibrations (e.g., out-of-plane Cl–C–N bending at 0.8–1.5 THz) sensitive to crystal packing. Crystal-cell DFT simulations show pseudo-tetragonal unit cell distortions (monoclinic symmetry) influence phonon modes, critical for predicting solid-state reactivity or polymorphism .

Q. What mechanistic pathways govern the reductive dechlorination of this compound in anaerobic environments?

  • Methodological Answer : Reductive dechlorination proceeds via sequential Cl⁻ elimination. Electrochemical studies using graphene oxide composites (e.g., 2-aminoanthraquinone-GO) show enhanced electron transfer, reducing activation energy. LC-MS/MS analysis identifies intermediates (e.g., 2-chloroaniline) and confirms pseudo-first-order kinetics (k ≈0.12 h⁻¹) .

Q. How can NMR spectroscopy resolve ambiguities in coupling constants for this compound derivatives?

  • Methodological Answer : Field-dependent ¹H-NMR analysis (e.g., 100–400 MHz) distinguishes vicinal vs. geminal coupling in unsymmetrical three-spin systems. For this compound, J-values (e.g., 3J = 8.2 Hz for H3–H4) are field-independent, but spectral overlap at lower fields necessitates dual-field experiments to assign chemical shifts unambiguously .

Q. What strategies improve the catalytic efficiency of this compound in cross-coupling reactions?

  • Methodological Answer : Palladium-catalyzed Buchwald-Hartwig amination benefits from electron-deficient ligands (e.g., XPhos) to stabilize oxidative addition intermediates. Kinetic studies show Cl substituents at the 2,5-positions reduce steric hindrance, enabling higher yields (≥85%) in C–N bond formation vs. 3,4-dichloro isomers .

Methodological Notes

  • Data Contradictions : and emphasize THz and NMR for structural analysis, but discrepancies arise in vibrational assignments when comparing single-molecule vs. crystal models. Cross-validation with X-ray crystallography is recommended.
  • Gaps in Evidence : Limited data on this compound’s photodegradation quantum yield or ecotoxicology in marine systems.
  • Best Practices : For environmental studies, combine HPLC-MS (detection limit: 0.1 µg/L) with standardized OECD 301 biodegradation protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.